Product packaging for Anthracene-2-thiol(Cat. No.:CAS No. 90590-00-4)

Anthracene-2-thiol

Cat. No.: B13134449
CAS No.: 90590-00-4
M. Wt: 210.30 g/mol
InChI Key: DFPIEUCRRBJLEC-UHFFFAOYSA-N
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Description

Significance of Aryl Thiols in Advanced Molecular Systems

Aryl thiols, organic compounds containing a sulfhydryl group (-SH) attached to an aromatic ring, are fundamental building blocks in the construction of advanced molecular systems. wikipedia.org Their importance stems from the strong and stable bond the sulfur atom forms with noble metal surfaces, particularly gold and silver. scispace.com This property allows for the creation of highly ordered, self-assembled monolayers (SAMs), which are single-molecule-thick films that can precisely functionalize surfaces. chemrevlett.compsu.edu

The rigid, π-conjugated nature of the aryl backbone in these thiols facilitates efficient charge transport, making them ideal candidates for components in molecular electronics, such as molecular wires and transistors. acs.orgnih.gov The ability to tune the electronic properties of the molecule by modifying the aromatic structure or introducing functional groups allows for the rational design of materials with specific charge transfer characteristics. nih.gov Furthermore, the thiol group's reactivity is central to various "click chemistry" reactions, enabling the straightforward synthesis of complex macromolecular structures like cyclic polymers. rsc.org Aryl thiols also play a crucial role in the development of sensors and catalysts due to their specific binding affinities and electronic properties. nih.govresearchgate.net

Historical Context of Anthracene-2-thiol Investigations

While the discovery of anthracene (B1667546) dates back to 1832 from coal tar, the specific investigation of its thiol derivatives, including this compound, is a more recent development driven by the rise of nanoscience and molecular engineering. wikipedia.org The synthesis of aryl thiols has been a subject of organic chemistry for many decades, with early methods often involving multi-step processes. ias.ac.in Historically, the preparation of thiols often relied on the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur. ias.ac.in

The advent of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann-type coupling, provided more efficient and versatile routes to aryl thiols from aryl halides. nih.gov These methods, developed and refined over the past few decades, have made compounds like this compound more accessible for research. The synthesis of this compound itself can be achieved through the functionalization of an anthracene precursor. beilstein-journals.orgacs.org For instance, methods involving the reduction of a corresponding sulfonic acid or the conversion of an amino-anthracene to a thiol via a diazonium salt have been employed. More contemporary approaches might involve the direct thiolation of a halogenated anthracene derivative.

Current Research Frontiers Involving this compound

Current research on this compound is vibrant and primarily focused on its application in materials science and nanotechnology. A major area of investigation is its use in the formation of self-assembled monolayers (SAMs) on metal surfaces. These SAMs serve as templates for the growth of organic semiconductors and to modify the properties of metal electrodes in organic electronic devices. acs.org

Recent studies have explored the formation of highly ordered and dense monolayers of this compound on silver, which exhibit enhanced thermal stability compared to those on gold. acs.org This is significant for the development of more robust organic field-effect transistors (OFETs).

Another exciting frontier is the use of this compound and its derivatives in the development of biosensors and chemosensors. For example, anthracene-based thioacetals have been synthesized and shown to act as fluorescent "turn-on" sensors for mercury ions. nih.gov Similarly, an anthracene-based Schiff base derivative containing a thiol group has been utilized as an aggregation-induced emission-enhancement (AIEE) active probe for the detection of zinc ions and tyrosine. mdpi.com

Furthermore, Anthracene-2-methanethiol, a closely related compound, has been used to modify gold electrodes to facilitate the direct electrocatalytic reduction of oxygen by the enzyme laccase, opening up possibilities for its use in biofuel cells. acs.org The ability of the anthracene moiety to interact with the enzyme in a favorable orientation is key to this application. Researchers are also exploring the use of anthracene-thiol based "thiol-ene" click reactions for the facile synthesis of cyclic polymers with unique thermal phase transition behaviors. rsc.org

PropertyValue
Chemical Formula C₁₄H₁₀S
Molecular Weight 210.3 g/mol
Appearance Solid
CAS Number 90590-00-4

Table 1: Chemical and Physical Properties of this compound

Research AreaKey Findings
Self-Assembled Monolayers (SAMs) Forms highly ordered monolayers on gold and silver surfaces, influencing the performance of organic electronic devices. acs.org
Sensors Derivatives are used as fluorescent probes for the detection of metal ions like Hg²⁺ and Zn²⁺. nih.govmdpi.com
Biocatalysis Anthracene-2-methanethiol modified electrodes enhance the electrocatalytic activity of laccase for oxygen reduction. acs.org
Polymer Chemistry Utilized in "thiol-ene" click reactions for the synthesis of cyclic polymers. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10S B13134449 Anthracene-2-thiol CAS No. 90590-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90590-00-4

Molecular Formula

C14H10S

Molecular Weight

210.30 g/mol

IUPAC Name

anthracene-2-thiol

InChI

InChI=1S/C14H10S/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H

InChI Key

DFPIEUCRRBJLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for Anthracene-2-thiol Precursors

The synthesis of this compound and its precursors often requires precise control to achieve the desired substitution pattern on the anthracene (B1667546) core. Researchers have developed various methods to introduce a thiol group at the 2-position of anthracene, a task complicated by the multiple reactive sites on the aromatic scaffold.

Strategies for Regioselective Thiolation of Anthracene Cores

Achieving regioselectivity in the thiolation of anthracene is paramount. Direct electrophilic substitution reactions on anthracene, such as nitration or halogenation, typically occur at the 9- and 10-positions due to the higher electron density at these sites. numberanalytics.com Therefore, indirect methods are often employed to introduce a thiol group at the 2-position.

One common strategy involves the use of a pre-functionalized anthracene derivative. For instance, starting with 2-aminoanthracene (B165279) or 2-hydroxyanthracene allows for the conversion of the amino or hydroxyl group into a thiol via multi-step sequences. Another approach is the use of transition metal-catalyzed cross-coupling reactions. frontiersin.org For example, a bromo-substituted anthracene at the 2-position can be coupled with a sulfur-containing nucleophile.

Recent advancements have focused on developing more direct and efficient methods. For example, a dual-catalytic system using iron(III) and diphenyl selenide (B1212193) has been shown to facilitate the regioselective C2-thioarylation of tryptophan indole (B1671886) rings, a strategy that could potentially be adapted for anthracene cores. nih.gov Furthermore, nickel-catalyzed migratory hydrothiolation of alkenes and alkynes presents a modern approach for C-H thiolation, which could offer a novel pathway to this compound precursors by avoiding pre-functionalized starting materials. acs.org

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthetic routes to anthracene derivatives is highly dependent on the optimization of reaction conditions. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. frontiersin.orgmdpi.comacs.org

For instance, in transition metal-catalyzed reactions, the choice of the metal (e.g., palladium, nickel, copper), the ligand, and the base can significantly influence the yield and selectivity of the desired product. frontiersin.orgnih.govacs.org Solvent selection is also critical; solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various ethers are commonly used, and their polarity and boiling points can affect reaction rates and product solubility. mdpi.com

Temperature is another crucial parameter. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to overcome activation energy barriers. acs.orgnih.gov However, higher temperatures can sometimes lead to side reactions and the formation of impurities. Therefore, a careful balance must be struck to maximize the yield of the desired product while minimizing byproducts. The optimization process often involves systematic screening of these parameters, as detailed in the following table which summarizes typical optimization studies for related synthetic transformations.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(dba)2XPhosK2CO3Dioxane/H2O40High
2Pd(dba)2(t-Bu)3P·HBF4K2CO3Dioxane/H2O40Moderate
3Pd(PPh3)4-K2CO3DME/H2O100Moderate
4(amphos)2PdCl2-K2CO340Low
5Pd(dba)2LK2CO3Dioxane/H2ORoom TempLow
6Pd(dba)2LK2CO3Dioxane/H2O100Low

This table is a generalized representation based on typical optimization studies for cross-coupling reactions and does not represent a specific synthesis of this compound. acs.org

Derivatization Strategies for this compound

The thiol group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatization strategies are key to constructing complex molecular architectures with tailored properties for various applications.

Post-Synthetic Functionalization via Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry has emerged as a powerful tool for the post-synthetic modification of molecules and materials. nih.govrsc.orgosti.gov This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated by radicals or bases. researchgate.net The reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it ideal for modifying complex molecules like this compound. nih.govresearchgate.net

In the context of this compound, the thiol group can react with various ene-containing molecules to form stable thioether linkages. This allows for the straightforward introduction of a diverse array of functionalities, such as polymers, biomolecules, or other chromophores. core.ac.ukacs.orgrsc.org For example, reacting this compound with a vinyl-functionalized polymer would result in an anthracene-grafted polymer. The mild reaction conditions, often proceeding at room temperature and sometimes without a catalyst, are a significant advantage of this method. nih.govosti.gov

Conjugation Reactions for Molecular Architecture Design

The thiol group of this compound can participate in various conjugation reactions to build larger, well-defined molecular architectures. researchgate.netgoogle.com These reactions are crucial for creating materials with specific electronic or photophysical properties that arise from the interaction between the anthracene core and the conjugated moieties. researchgate.net

One common approach is the nucleophilic substitution reaction of the thiolate anion (formed by deprotonating the thiol) with an appropriate electrophile, such as an alkyl halide or an acyl chloride. This leads to the formation of thioethers or thioesters, respectively. Another important strategy is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound. acs.org These conjugation methods provide a reliable means to link this compound to other molecular units, enabling the design of complex systems for applications in areas like molecular electronics and sensing. researchgate.netacs.org

Synthesis of Analogues and Derivatives with Modified Substituents

The synthesis of analogues and derivatives of this compound with modified substituents on the anthracene ring allows for the fine-tuning of its properties. researchgate.netdergipark.org.trnih.gov Introducing electron-donating or electron-withdrawing groups at different positions of the anthracene core can significantly alter its electronic structure, and consequently, its absorption and emission characteristics. mdpi.comresearchgate.net

For example, Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto the anthracene ring, although controlling the regioselectivity can be challenging. numberanalytics.comresearchgate.net More controlled methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), can be employed on a pre-functionalized this compound derivative to introduce a wide variety of aryl or amino substituents. nih.gov The synthesis of these analogues is crucial for developing a deeper understanding of the structure-property relationships of anthracene-based materials and for designing new molecules with optimized performance for specific applications. researchgate.netdergipark.org.tr

Reaction Mechanisms in this compound Synthesis

The formation of the carbon-sulfur bond in this compound is governed by specific reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the methodology to other substituted anthracenes. The two primary mechanistic families are radical reaction pathways, often initiated from diazonium salts, and metal-catalyzed cross-coupling reactions, which typically start from haloanthracenes.

Radical-mediated reactions provide a powerful, often metal-free, route to C-S bond formation. For the synthesis of this compound, a plausible radical pathway originates from an anthracene-2-diazonium salt, which can be readily prepared from 2-aminoanthracene. The core of this mechanism is the generation of a highly reactive anthracen-2-yl radical.

The general process begins with the generation of the aryl radical from the diazonium salt. This can be initiated through thermal or photochemical means, or via a single-electron transfer (SET) from a reducing agent or even a suitable solvent or base. rsc.orgsci-hub.se For instance, reactions of arenediazonium salts with disulfides can be mediated by a weak base like sodium acetate (B1210297) in DMSO, proceeding through a radical aromatic substitution mechanism. rsc.org The key steps are:

Initiation : An electron transfer to the anthracene-2-diazonium ion leads to the loss of dinitrogen gas (N₂) and the formation of the anthracen-2-yl radical (Ar•).

Propagation : The anthracen-2-yl radical attacks a sulfur donor. In a classic Sandmeyer-type reaction, this could be a copper(I) thiolate species. wikipedia.org In metal-free systems, the radical can be trapped by various sulfur sources. For instance, the arylation of the thiol-containing amino acid cysteine with diazonium salts proceeds via a radical chain mechanism. sci-hub.se

Termination : The resulting intermediate abstracts a hydrogen atom or undergoes further reaction to yield the final this compound product.

The use of radical scavengers like TEMPO has been shown to terminate such reactions, confirming the presence of radical intermediates. rsc.org Photoredox catalysis using photocatalysts like Ru(bpy)₃²⁺ or organic dyes such as Eosin Y can also facilitate the formation of the aryl radical from the diazonium salt under visible light irradiation. noelresearchgroup.com

Table 1: Key Features of Radical Pathways in Aryl Thiol Synthesis

FeatureDescriptionRelevant Findings
Precursor Aryl Diazonium Salts (e.g., from 2-aminoanthracene)Versatile and highly reactive precursors for generating aryl radicals. sci-hub.se
Initiation Thermal, Photochemical (Visible Light), or Chemical (SET agents)Metal-free conditions are achievable using weak bases or organic photocatalysts. rsc.orgnoelresearchgroup.com
Key Intermediate Aryl Radical (e.g., Anthracen-2-yl radical)Highly reactive species that readily forms the C-S bond with a sulfur source. rsc.org
Sulfur Source Thiols, DisulfidesTrapping of the aryl radical by the sulfur moiety is a key step. rsc.orgnoelresearchgroup.com

Transition metal catalysis, particularly using palladium and copper, offers a highly efficient and versatile method for forming C-S bonds. In the context of this compound synthesis, the typical starting material is a haloanthracene, such as 2-bromoanthracene (B1280076). These reactions proceed via a catalytic cycle involving the metal center.

Palladium-Catalyzed Thiolation: Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been extended to C-S bond formation. psu.edu The mechanism for the thiolation of 2-bromoanthracene generally follows a well-established catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with 2-bromoanthracene, inserting into the carbon-bromine bond to form a palladium(II) intermediate. The use of sterically hindered phosphine (B1218219) ligands on the palladium catalyst is often crucial for success. tdl.org

Ligand Exchange : The thiol or a thiolate anion displaces the halide on the palladium complex.

Reductive Elimination : The anthracenyl and sulfur-containing ligands couple and are eliminated from the palladium center, forming the C-S bond of the product and regenerating the palladium(0) catalyst, which re-enters the cycle. tdl.org

Reactions involving 9-bromoanthracene (B49045) have demonstrated the feasibility of palladium-catalyzed coupling on the anthracene scaffold. researchgate.netreading.ac.uk

Copper-Catalyzed Thiolation: Copper-catalyzed reactions represent a classical and cost-effective alternative for C-S bond formation. These reactions can proceed from aryl halides or through direct C-H activation. rsc.org For the reaction of 2-haloanthracene with a thiol source, the mechanism is thought to involve:

Coordination : A copper(I) catalyst coordinates with the sulfur nucleophile (thiolate).

Oxidative Addition : The aryl halide adds to the copper complex, forming a copper(III) intermediate.

Reductive Elimination : The product is eliminated from the copper(III) center, yielding the aryl sulfide (B99878) and regenerating the copper(I) catalyst. wikipedia.org

Copper catalysis is also central to the Sandmeyer reaction, where a diazonium salt is converted to an aryl halide or other functional group. The mechanism involves single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical and a Cu(II) species, which then react to form the final product. wikipedia.org

Table 2: Comparison of Metal-Catalyzed Thiolation Mechanisms

Catalyst SystemPrecursorKey Mechanistic StepsLigands/Additives
Palladium 2-BromoanthraceneOxidative Addition, Ligand Exchange, Reductive EliminationPhosphine ligands (e.g., dppf, BINAP), Base (e.g., NaOtBu) psu.eduscirp.org
Copper 2-BromoanthraceneCoordination, Oxidative Addition, Reductive EliminationBINOL, Aminobenzoic acid (for C-H activation) rsc.orgnih.gov
Copper (Sandmeyer) Anthracene-2-diazonium saltSingle-Electron Transfer (SET), Radical-Copper InteractionCu(I) salts (e.g., CuCl, CuBr) wikipedia.org

Advanced Spectroscopic and Microscopic Characterization in Research

Spectroscopic Elucidation of Molecular and Electronic Structures

Spectroscopic techniques are indispensable for probing the fundamental characteristics of anthracene-2-thiol at the molecular level.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the bonding structure of this compound. In studies of self-assembled monolayers (SAMs) on gold surfaces, reflection-absorption infrared spectroscopy (RAIRS), a variant of FT-IR, has been a key technique. acs.orgnih.gov These analyses help confirm the formation of the monolayer and the orientation of the molecules. acs.orgnih.gov

Raman spectroscopy and its surface-enhanced variant (SERS) have been used to study related anthracene (B1667546) derivatives. uchile.clrsc.org For instance, in cruciform systems containing anthracene and thiophene, Raman and SERS helped to elucidate the molecular structure and orientation on a gold colloidal surface. uchile.cl The interaction with the metal surface is often driven by the sulfur atom, with the anthracene plane oriented parallel to the surface. uchile.cl Tip-enhanced Raman spectroscopy (TERS) has also been employed to analyze monomolecular sheets of anthracene-derived monomers, providing nanoscale chemical information and tracking polymerization conversion. rsc.org

TechniqueApplication for this compound and DerivativesKey Findings
FT-IR (RAIRS) Characterization of self-assembled monolayers (SAMs) on Au(111). acs.orgnih.govConfirms monolayer formation and provides information on molecular orientation. acs.orgnih.gov
Raman/SERS Structural characterization and orientation analysis of anthracene-thiophene derivatives on gold surfaces. uchile.clThe sulfur atom interacts with the gold surface, and the anthracene plane is parallel to the surface. uchile.cl
TERS Nanoscale chemical analysis of 2D polymers from anthracene-containing monomers. rsc.orgAllows for tracking of polymerization and determination of molecular orientation at the nanoscale. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are used to confirm the molecular structure. For anthracene and its derivatives, ¹H NMR spectra show characteristic signals for the aromatic protons. msu.edu For instance, anthracene itself displays signals around δ 7.4, 7.9, and 8.4 ppm. msu.edu The formation of a C-S bond, as in anthracene-thiol derivatives, leads to an upfield shift of the adjacent proton signals. researchgate.net

NucleusCompound TypeTypical Chemical Shift Ranges (ppm)
¹H Anthracene~ 7.4 - 8.4 msu.edu
¹H Anthracene-thiol derivativesUpfield shift for protons near the C-S bond researchgate.net
¹³C Anthracene derivativesAromatic region: ~120-140 rsc.org

UV-Vis absorption and fluorescence spectroscopy are vital for understanding the photophysical properties of this compound, which are dominated by the anthracene chromophore. Anthracene derivatives typically exhibit characteristic absorption bands in the UV region between 300 and 400 nm. rsc.org Upon dimerization through a [4+4] cycloaddition reaction, these characteristic absorption bands diminish, indicating the breaking of the conjugated π-system. rsc.org

The fluorescence of anthracene derivatives is a key feature, often appearing as structured emission bands. researchgate.net However, the emission properties can be influenced by factors such as aggregation, which can lead to broad, featureless emission around 500 nm. researchgate.net In some cases, anthracene-based compounds can exhibit dual fluorescence, with one emission band corresponding to the locally excited state of anthracene and a second, red-shifted band arising from a photoinduced charge transfer process. scirp.orgscirp.org The environment, such as solvent polarity, can significantly affect the relative intensities of these two bands. scirp.orgscirp.org The fluorescence of anthracene-thiol derivatives can be quenched by processes like photoinduced electron transfer (PET) from the sulfur atom to the anthracene fluorophore. nih.govacs.org

SpectroscopyProperty InvestigatedKey Findings for Anthracene Derivatives
UV-Vis Absorption Electronic transitionsCharacteristic absorption bands between 300-400 nm. rsc.org
Fluorescence Emission propertiesStructured monomer emission, broad aggregate emission, researchgate.net and potential for dual fluorescence. scirp.orgscirp.org
Fluorescence Quenching Electron transfer processesPET from sulfur to anthracene can quench fluorescence. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of this compound self-assembled monolayers (SAMs). acs.org Studies on gold and silver surfaces have confirmed the formation of well-defined SAMs through the chemisorption of the thiol group. acs.orgnih.govmpg.deacs.org XPS analysis can also provide information on the thickness of the monolayer. acs.org

For this compound on Au(111), XPS has been used to characterize the formation and stability of the monolayers. acs.orgnih.gov In a comparative study of this compound, anthracene-2-selenol, and anthracene-2-carboxylic acid on Ag(111), XPS confirmed the formation of well-defined SAMs for all three, with the anchoring group bonded to the silver surface. acs.org The change in the C 1s binding energy upon modification of the anchoring group suggests a corresponding change in the work function of the surface. acs.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is crucial for determining the orientation of molecules within self-assembled monolayers. By analyzing the angular dependence of the absorption of polarized X-rays, the tilt angle of the anthracene core with respect to the surface normal can be determined. acs.orgmpg.deacs.org

Studies of this compound on gold and silver have shown that the molecules form highly oriented and densely packed SAMs. acs.orgmpg.de The molecular orientation is influenced by the length of the aromatic chain and the substrate, with smaller tilt angles observed on silver compared to gold. acs.orgmpg.de For this compound on Ag(111), NEXAFS data indicated a noticeably tilted orientation. acs.org In contrast, related molecules with different anchor groups, such as anthracene-2-carboxylic acid on the same substrate, showed a more upright orientation. acs.org

Microscopic Techniques for Interface and Supramolecular Structures

Microscopic techniques provide real-space images of the surfaces and interfaces where this compound is employed, revealing details about self-assembly and supramolecular ordering. Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) have been instrumental in visualizing the structure of this compound SAMs on conductive substrates. acs.orgnih.govresearchgate.netresearchgate.net

STM studies of this compound on Au(111) have revealed the formation of highly ordered monolayer films. acs.orgnih.govresearchgate.net The quality of these films is critically dependent on the choice of solvent and rinsing conditions. acs.orgnih.gov High-resolution STM images have allowed for the identification of the molecular unit cell, which for a saturated monolayer is a (2√3 × 4)rect phase. researchgate.net These studies also show that upon heating, the saturated monolayer can transform into a more dilute phase with the molecules adopting a more planar orientation before fragmenting at higher temperatures. acs.orgnih.gov

AFM has also been used to study the morphology of surfaces modified with thiol-containing molecules, including systems where DNA is self-assembled via thiolated probes. researchgate.net While not specifically on this compound, these studies demonstrate the capability of AFM to visualize the formation of supramolecular structures on surfaces. researchgate.net

Scanning Tunneling Microscopy (STM) for Monolayer Morphology and Defect Analysis

Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the surface of conductive materials with atomic resolution, making it indispensable for studying the morphology of this compound self-assembled monolayers (SAMs). mpg.de Research has extensively used STM to characterize the formation and structure of this compound on gold (Au(111)) and silver (Ag(111)) surfaces. acs.orgacs.orgnih.gov

Studies on Au(111) reveal that this compound can form highly ordered monolayer films. acs.orgnih.gov The quality of these films, however, is critically dependent on the choice of solvent and rinsing conditions during preparation. acs.orgnih.gov High-resolution STM images have identified a close-packed arrangement of upright molecules forming a (2√3 × 4)rect unit cell in a saturated monolayer. researchgate.net These ordered structures can, however, contain a high concentration of defects. acs.org Upon heating to approximately 450 K, partial desorption occurs, leading to a less dense (4 × 2) phase where the molecules adopt a nearly planar orientation. acs.orgnih.gov

In contrast, the formation of highly ordered this compound monolayers on Ag(111) has proven more challenging. acs.org STM analysis indicates that incubation in an ethanol (B145695) solution results in the formation of ordered rows within very small domains, typically around 5-8 nm. acs.org These domains are significantly smaller than those observed for this compound on gold, suggesting a lower degree of molecular organization. acs.org The data reveals poorly ordered structures with molecular domains limited to a few nanometers, which complicates the precise estimation of packing density. acs.org

Table 1: STM Findings for this compound Monolayers
SubstrateMonolayer StructureKey ObservationsCitations
Au(111)Saturated: (2√3 × 4)rectHighly ordered, close-packed, upright molecules; high defect concentration. acs.orgacs.orgresearchgate.net
Au(111)Annealed (450 K): (4 × 2)Partial desorption, dilute phase, nearly planar molecular orientation. acs.orgnih.gov
Ag(111)As-depositedPoorly ordered, small domains (5-8 nm), lower organization than on Au(111). acs.org

Atomic Force Microscopy (AFM) in Surface Characterization

Atomic Force Microscopy (AFM) is a versatile technique for characterizing the surface topography and mechanical properties of materials at the nanoscale. niscpr.res.inresearchgate.net While direct AFM studies focusing exclusively on this compound are less common, its application can be inferred from the broader context of SAM characterization, including those with anthracene cores. rsc.orgdiva-portal.org AFM is instrumental in assessing the uniformity, roughness, and thickness of molecular films. rsc.orgrsc.org

For instance, in studies of anthracene-based molecules forming SAMs on gold substrates, AFM has been used to confirm the formation of uniform monolayers. rsc.orgrsc.org The surface roughness of these films is typically very low, on the order of 80–150 pm, indicating that the monolayer conformationally follows the underlying gold surface. rsc.orgrsc.org AFM nano-scratching techniques can be employed to measure the thickness of the films, which for some anthracene derivatives, corresponds to a monolayer of molecules oriented perpendicularly with a tilt angle. rsc.orgrsc.org In the broader field of organic thin films, such as those made from 2,6-diphenyl anthracene, AFM is used to investigate the 3-D surface microtexture, which influences the physical properties of electronic devices. nih.gov

X-ray Diffraction (XRD) for Crystalline Assembly Characterization

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials by analyzing the diffraction pattern of X-rays interacting with the atomic planes of a crystal. anton-paar.com In the context of anthracene and its derivatives, XRD provides crucial information about the packing and arrangement of molecules in the solid state.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio of ionized molecules and their fragments.

In the characterization of this compound and related compounds, mass spectrometry, often high-resolution mass spectrometry (HRMS), is used to confirm the identity and purity of synthesized materials. nih.gov For example, in the synthesis of new anthracene-based ligands, electrospray ionization (ESI) mass spectrometry was used for characterization. unive.it Similarly, the synthesis of anthracene-containing thioacetals was confirmed using HRMS. nih.gov

The fragmentation pattern observed in a mass spectrum provides valuable structural information. libretexts.org For the parent anthracene molecule, impact ionization mass spectra show a strong dependence on the impact velocity. acs.org At lower velocities, the most prominent peaks correspond to the anthracene parent radical cation (C₁₄H₁₀⁺•) at m/z 178 and protonated anthracene (C₁₄H₁₁⁺) at m/z 179. acs.org As the impact velocity increases, fragmentation becomes more extensive, leading to the disappearance of the parent ion and the emergence of smaller hydrocarbon clusters. acs.org While a specific mass spectrum for this compound was not found, the presence of a sulfur atom would be expected to produce a characteristic isotopic pattern, with an M+2 peak approximately 4.2% of the molecular ion peak, aiding in its identification. whitman.edu

Table 2: Key Mass Spectrometry Data for Anthracene
Ionm/z (mass-to-charge ratio)SignificanceCitations
C₁₄H₁₀⁺•178Parent radical cation acs.org
C₁₄H₁₁⁺179Protonated molecule acs.org

Theoretical and Computational Chemistry Research

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like Anthracene-2-thiol. These computational methods provide valuable insights into the arrangement and energies of electrons within the molecule, which are fundamental to understanding its chemical behavior and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic characteristics of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally signifies higher reactivity and a greater ease of electronic excitation. nih.govnih.gov

Theoretical calculations on anthracene (B1667546) and its derivatives have shown that the introduction of different functional groups can significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, studies on various anthracene derivatives have demonstrated that both electron-donating and electron-accepting substituents can alter the energy gap. semanticscholar.org In the context of this compound, the thiol group, acting as an anchoring group, plays a role in modulating these frontier orbitals. researchgate.net The HOMO-LUMO gap is a critical parameter, for example, in the design of organic electronic materials, where it influences charge transport properties. researchgate.nete-asct.org

Calculated HOMO-LUMO Gaps for Anthracene Derivatives

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
ATFP-Ph-5.22-1.853.37DFT
ATFP-BiPh-5.23-1.873.36DFT
ATFP-Naph-5.23-1.863.37DFT

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand electronic transitions. For anthracene derivatives, DFT calculations have been successfully used to predict vibrational spectra (infrared and Raman) and electronic absorption spectra (UV-Vis). nih.govmdpi.com

The calculated vibrational frequencies can be correlated with specific molecular motions, aiding in the assignment of experimental spectral bands. For example, characteristic peaks for C-H and C=C stretching in the anthracene core, as well as vibrations involving the thiol group, can be identified. mdpi.com Similarly, TD-DFT calculations can predict the wavelengths of maximum absorption in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov These predictions are valuable for understanding the photophysical properties of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the three-dimensional structure and dynamic behavior of molecules and their assemblies. These techniques are particularly useful for understanding how this compound molecules arrange themselves on surfaces and interact with their environment.

The conformation of this compound, particularly the orientation of the anthracene moiety relative to the thiol group, is crucial for its application in areas like self-assembled monolayers (SAMs). Molecular modeling studies can determine the most stable conformations of the molecule in the gas phase and when adsorbed on a substrate. nih.govnih.gov

When this compound forms SAMs on gold surfaces, the thiol group acts as an anchor, and the anthracene units tend to adopt a specific orientation. nih.govacs.org Studies on similar systems have shown that the molecules often stand nearly upright on the surface to maximize intermolecular interactions between the aromatic rings. acs.org The precise tilt angle and packing density are influenced by factors such as the choice of solvent during the self-assembly process. nih.gov

Molecular dynamics simulations can be employed to model the process of self-assembly, where individual this compound molecules spontaneously organize into ordered structures on a substrate. These simulations provide insights into the intermolecular and interfacial interactions that drive the formation of well-ordered monolayers. The interactions include the covalent bonding between the sulfur of the thiol group and the gold substrate, as well as van der Waals forces and π-π stacking between adjacent anthracene units. oaepublish.comrsc.org

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and associated energy changes, researchers can gain a fundamental understanding of the reactivity and selectivity of this compound.

DFT calculations are frequently used to explore the mechanisms of reactions such as thiol additions to other molecules or the participation of the anthracene core in cycloaddition reactions. researchgate.netrsc.org These studies can elucidate the role of catalysts, solvents, and substituents on the reaction kinetics and thermodynamics. rsc.org For example, in the context of a Diels-Alder reaction, computational models can predict the preferred regioselectivity (e.g., addition at the 9,10-positions of the anthracene ring) and the energy barriers for the reaction to occur. nih.govacs.org

Supramolecular Chemistry and Self Assembly Phenomena

Formation and Structure of Self-Assembled Monolayers (SAMs) of Anthracene-2-thiol

Self-assembled monolayers (SAMs) of this compound are organic assemblies that form spontaneously on a substrate. wikipedia.org The process involves the chemisorption of the thiol head group onto the surface, followed by the slower organization of the anthracene (B1667546) "tail" groups. wikipedia.org

Kinetic and Thermodynamic Aspects of SAM Formation

The formation of this compound SAMs is a dynamic process governed by both kinetic and thermodynamic factors. Initially, at low molecular densities on the surface, the molecules may form a disordered mass or an ordered "lying down" phase. wikipedia.org Over time, typically minutes to hours, these adsorbates begin to form more organized three-dimensional crystalline or semi-crystalline structures. wikipedia.org This process is driven by the reduction in the surface free energy of the substrate and the stability imparted by the strong chemisorption of the thiol head groups. wikipedia.org

The growth rate of the SAM is influenced by the concentration of the thiol solution, with higher concentrations leading to a faster initial growth rate. tugraz.at The process is often assumed to follow Langmuir growth kinetics, where the rate is proportional to the number of available sites on the substrate. tugraz.at However, the actual mechanism is more complex, involving different phases with distinct time scales. For instance, the formation of a standing-up phase is significantly slower than the initial lying-down phase. tugraz.at

Influence of Solvent and Immersion Conditions on SAM Quality

The quality of this compound SAMs is critically dependent on the choice of solvent and the immersion conditions, including rinsing. nih.govacs.org While highly ordered monolayer films can be formed upon immersion, the choice of solvent can significantly impact the final structure. nih.govacs.org Ethanol (B145695) is a commonly used solvent due to its ability to solvate a variety of thiols, its high purity, low cost, and low toxicity. tugraz.at However, solvent-substrate interactions can hinder the adsorption rate, as solvent molecules must be displaced from the surface before the thiol can adsorb. tugraz.at

Proper rinsing is crucial to remove physisorbed multilayers and ensure a well-defined monolayer. acs.org The duration of rinsing can affect the orientation and packing of the molecules within the SAM. acs.org Similarly, the immersion time plays a vital role. While initial monolayer coverage can be achieved quickly, longer immersion times, often 12 to 48 hours, are typically required to achieve a well-ordered and densely packed monolayer as the molecules rearrange to minimize defects. tugraz.atsigmaaldrich.com Studies have shown that immersion times longer than a week can lead to a decrease in SAM defects. tugraz.at

Substrate-Specific Interactions in SAM Formation (Au(111), Ag(111))

The choice of substrate significantly influences the structure and stability of this compound SAMs. Gold (Au(111)) and silver (Ag(111)) are common substrates due to the strong affinity of their surfaces for the thiol anchoring group.

On Au(111) , this compound forms highly ordered monolayer films. nih.govacs.org A saturated monolayer on Au(111) is characterized by a close-packed arrangement of upright-standing molecules forming a (2√3 × 4)rect unit cell. acs.orgacs.org However, these SAMs on gold can have a high concentration of structural defects. acs.org The interaction between the thiol and the gold surface is strong, with a bond energy on the order of 100 kJ/mol. wikipedia.org

On Ag(111) , the interaction with the thiol group is also strong. Studies comparing anthracene-based SAMs on gold and silver have shown a radical increase in thermal stability when switching from gold to silver. acs.org For instance, the desorption energy for this compound on Ag(111) is approximately 1.80 eV, which is significantly higher than the ~1.37 eV reported for Au(111). acs.org This suggests a stronger interaction between the this compound and the silver substrate, leading to a more stable monolayer. acs.org However, unlike other aromatic thiols, the use of an Ag(111) substrate did not lead to a significant improvement in the structural quality of the this compound monolayer. acs.org

Table 1: Comparison of this compound SAMs on Au(111) and Ag(111)

PropertyAu(111)Ag(111)
Unit Cell (2√3 × 4)rect-
Desorption Energy (eV) ~1.37~1.80
Structural Defects High concentrationNot significantly improved
Thermal Stability LowerHigher

Impact of Anchoring Group on Monolayer Structure and Stability

The thiol (-SH) group is the most common anchoring group for forming SAMs on noble metal surfaces. wikipedia.orgrsc.org It forms a strong covalent bond with the substrate, which is crucial for the stability of the monolayer. diva-portal.org The type of anchoring group can significantly affect the interfacial dipole, contact resistance, and work function of the substrate. rsc.org

For anthracene-based SAMs, substituting the thiol anchoring group with a selenol (-SeH) group has been explored to improve structural order. acs.org While this substitution has been shown to improve the structural order in some aromatic SAMs, it leads to a significant reduction in thermal stability on both gold and silver substrates. acs.org This is because the increased stability of the Se-metal bond comes at the cost of a less stable Se-C bond, which then becomes the weakest link in the monolayer. acs.org

The choice of anchoring group can also influence the electronic properties of the SAM. For example, the Seebeck coefficient of anthracene-based SAMs can be significantly altered by changing the anchor groups, demonstrating that the thermoelectric properties can be tuned. rsc.org

Structural Defects and Their Mitigation in SAMs

Despite the spontaneous nature of their formation, SAMs are not perfectly crystalline and contain various structural defects. These imperfections can be intrinsic, such as domain boundaries and substrate steps, or extrinsic, like missing molecules and contaminants. beilstein-journals.orgresearchgate.netresearchgate.net In this compound SAMs on Au(111), a high concentration of structural defects has been observed. acs.org

These defects can act as nucleation sites for processes like metal electrodeposition. beilstein-journals.org The presence of defects can negatively impact the performance of devices based on SAMs by, for example, causing electrical shorts. mdpi.com

Several strategies can be employed to mitigate defects in SAMs. The formation of well-ordered SAMs can be promoted by optimizing preparation conditions, such as the choice of solvent and immersion time. mdpi.com Annealing the SAM after formation can also improve its structural order. For instance, thermal annealing of 4-fluorobenzeneselenol SAMs on Au(111) was shown to influence the surface structure. mdpi.com Another approach to reduce defects is through the chemical modification of the SAM-forming molecules. For aromatic SAMs, cross-linking of the molecules can be induced, for example, by an electron beam, which can reduce the size of defects and decrease the probability of unwanted nucleation. beilstein-journals.org

Hierarchical Self-Assembly in Solution and at Interfaces

Beyond the formation of simple monolayers, this compound and related aromatic thiols can participate in more complex, hierarchical self-assembly processes. This can occur both in solution and at interfaces, leading to the formation of larger, more intricate supramolecular structures.

The intermolecular interactions between the aromatic cores of the anthracene molecules, specifically π-π stacking, play a crucial role in directing this assembly. iphy.ac.cn Studies on similar aromatic thiols have shown that these interactions can lead to the formation of wavelike rows and other periodic superstructures on the substrate surface. iphy.ac.cn The final, energetically favorable structure can evolve over time, indicating a dynamic self-assembly process. iphy.ac.cn

The ability to control the hierarchical self-assembly of this compound is important for creating functional surfaces with tailored optical and electronic properties. For example, the arrangement of molecules in the SAM can serve as a template for the growth of subsequent layers of organic semiconductors, influencing their morphology and charge transport characteristics. acs.org The understanding and control of these hierarchical structures are key to advancing the application of this compound in complex molecular systems and devices.

Non-Covalent Interactions Driving Assembly (e.g., π-π Stacking, Hydrogen Bonding)

The assembly of anthracene-based molecules is predominantly governed by non-covalent interactions, particularly π-π stacking. iphy.ac.cnmdpi.com This interaction arises from the attractive forces between the electron-rich π-systems of adjacent anthracene cores. researchgate.net Studies on aromatic thiols reveal that parallel-displaced π-π stacking is a dominant force, dictating the molecular packing in self-assembled monolayers. iphy.ac.cn The size of the aromatic system is crucial; the importance of parallel-displaced π-π interactions increases with the size of the aromatic molecule, making it particularly significant for anthracene derivatives. iphy.ac.cn

Energy decomposition analyses confirm that dispersion forces are the dominant component of these π-stacking interactions. nih.gov While the thiol group introduces polarity and the potential for hydrogen bonding, in many aromatic thiol assemblies, π-stacking is the primary organizing force. nih.goviphy.ac.cn For instance, research on the 2-naphthalenethiol (B184263) dimer, a structural analogue, found that the assembled isomers are stabilized by π-stacking without the formation of thiol-thiol hydrogen bonds. nih.gov However, hydrogen bonding can be a competing interaction. In some systems, it can influence or even dominate the final structure, but in many anthracene thiol assemblies, the energetic contribution from π-π stacking prevails. iphy.ac.cnrsc.org The interplay between these forces allows for the engineering of supramolecular structures. nih.gov

Aggregation Behavior and Controlled Morphologies

This compound exhibits distinct aggregation behavior, most notably in the formation of highly ordered self-assembled monolayers (SAMs) on metal surfaces like gold. acs.orgresearchgate.net The quality and structure of these films are highly dependent on preparation conditions such as the choice of solvent and rinsing procedures. acs.org On Au(111), this compound molecules arrange themselves into well-defined, densely packed structures. acs.orgresearchgate.net

At saturation, the molecules stand upright in a close-packed arrangement. acs.org This saturated monolayer is stable under ambient conditions. acs.org However, upon heating to approximately 450 K, some molecules desorb, and the remaining ones rearrange into a different, more dilute phase where the anthracene units adopt a nearly planar orientation relative to the surface. acs.org This demonstrates that the morphology of the assembly can be controlled by external stimuli like temperature. In solution, anthracene derivatives can form various species, including monomers, π-π dimers, and larger aggregates, with the equilibrium between them influenced by concentration and solvent properties. acs.org

Table 1: Aggregation and Morphological Characteristics of this compound Assemblies on Au(111)

Phase Condition Unit Cell Molecular Arrangement Stability
Saturated Monolayer Room Temperature (2 × 4)rect Upright, close-packed Stable and inert in air
Dilute Phase Heating to ~450 K (4 × 2) Almost planar adsorption Sulfur headgroups oxidize rapidly in air

This table is generated based on data from a comprehensive study of this compound SAMs on Au(111). acs.org

Photo-Regulated Self-Assembly and Disassembly

The anthracene moiety provides a powerful tool for controlling assembly and disassembly processes using light. Anthracene is known to undergo a [4+4] cycloaddition reaction upon irradiation with UV light (typically around 365 nm), forming a photodimer. mdpi.com This dimerization event disrupts the aromaticity of the anthracene core, thereby weakening or eliminating the π-π stacking interactions that hold the supramolecular assembly together. rsc.orgacs.org

This phenomenon has been harnessed to create photo-responsive materials. For example, amino acids modified with an N-terminal anthracene group can self-assemble into hydrogels. rsc.orgnih.gov Upon UV irradiation, the photodimerization of the anthracene units within the gel network leads to its disassembly. rsc.orgnih.gov This process is reversible; the anthracene dimer can be split back into its monomeric form through thermal treatment or irradiation with shorter wavelength UV light, allowing for the potential re-assembly of the structure. mdpi.comacs.org This reversible, light-triggered control over aggregation has been used to create networks that can be decomposed by heat and reformed by UV light, demonstrating a cycle of disassembly and re-assembly. acs.orgcore.ac.uk

Crystal Engineering and Molecular Packing in Solid-State Structures

Crystal engineering involves the design and control of molecular packing in solid-state crystalline structures to achieve desired material properties. nsf.govnih.gov For anthracene-based molecules, crystal engineering focuses on modulating the intermolecular interactions, primarily π-π stacking, to guide the formation of specific packing motifs. nsf.gov The rigidity of the anthracene core plays a significant role in the final orientation within an assembly. researchgate.net

The choice of substrate and anchoring group can dramatically influence the packing density and ordering of anthracene monolayers. acs.org While this compound forms well-ordered SAMs on gold, using a carboxylate anchor on a silver substrate can lead to the formation of highly ordered monolayers with an unprecedentedly high packing density. acs.org This density can even exceed that found in the (001) plane of a single anthracene crystal. acs.org The molecules in these ultra-dense layers adopt a nearly upright orientation, arranged in a herringbone pattern. acs.org The ability to create such dense and highly ordered 2D structures is critical for applications in organic electronics, where charge transport is highly dependent on molecular packing and orbital overlap. nsf.govresearchgate.net

Table 2: Crystal Packing Data for Anthracene Derivatives

System Substrate/State Packing Motif Area per Molecule Reference
Anthracene-carboxylate Ag(111) Herringbone ~0.226 nm² acs.org
Anthracene Single Crystal (001) plane Herringbone 0.256 nm² acs.org

This table compares the molecular packing density of an engineered anthracene monolayer with that of a single anthracene crystal. acs.org

Advanced Material Applications in Research

Organic Electronic Device Architectures

The unique electronic properties and propensity for self-assembly of Anthracene-2-thiol make it a significant compound in the research and development of organic electronic devices. Its aromatic nature and thiol anchor group allow for precise control over the interfacial properties of metal electrodes, which is critical for enhancing the performance of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

When gold electrodes are treated with this compound, the thiol group (-SH) forms a strong, covalent-like bond with the gold surface, leading to the formation of a dense, ordered monolayer. psu.edutum.de This aromatic SAM serves multiple functions. Firstly, it improves the morphology of the subsequently deposited organic semiconductor layer, such as pentacene. aip.orgresearchgate.net Devices with untreated electrodes often suffer from poor morphology at the metal-semiconductor interface, which can extend into the transistor channel and create a region of low charge mobility. researchgate.net The this compound SAM creates a more uniform and homogeneous surface, which promotes better ordering of the semiconductor molecules and reduces the roughness of the film. aip.orgresearchgate.net

Furthermore, the application of this compound SAMs can effectively passivate surface trap states at the interface. researchgate.net This leads to a significant reduction in the density of charge traps, which is reflected in improved electrical characteristics, such as a lower subthreshold swing. aip.org Studies have reported a reduction in the threshold voltage and a decrease in the trap density by an order of magnitude compared to untreated reference samples. researchgate.net The choice of an aromatic thiol like this compound is a deliberate compromise between the desirable electronic properties of larger acenes and the practical need for good solubility for SAM preparation by immersion. psu.eduresearchgate.net

The primary advantage of using this compound for electrode modification lies in its profound impact on charge carrier injection. psu.eduaip.org Charge injection barriers at the metal-semiconductor interface are a major limiting factor in OFET performance. acs.org These barriers arise from the energy mismatch between the work function of the metal electrode and the frontier molecular orbitals (HOMO or LUMO) of the organic semiconductor. tum.deacs.org

This compound SAMs significantly enhance charge injection compared to both untreated electrodes and electrodes modified with common aliphatic thiols (e.g., dodecanethiol, heptanethiol). psu.eduaip.org The key difference lies in the electronic structure of the SAM itself. Aliphatic thiols have a large energy gap (e.g., ~6.4 eV for dodecanethiol) and effectively act as a thin insulating layer on the electrode, creating a tunneling barrier that impedes charge injection. psu.eduaip.org This results in poor on/off ratios (around 10²) and non-Ohmic contacts. aip.orgresearchgate.net

In stark contrast, this compound is an aromatic thiol with a much smaller energy gap (E_G = 3.45 eV). aip.org This higher conductivity facilitates more efficient charge carrier injection from the gold electrode into the organic semiconductor. aip.orgresearchgate.net The result is a dramatic improvement in device performance. For pentacene-based OFETs with this compound modified electrodes, the on/off ratio has been shown to increase by four orders of magnitude, reaching values of 10⁶. psu.eduaip.org This enhancement is a direct consequence of the improved charge injection and is further evidenced by a strongly reduced trap density and a low subthreshold swing of only 0.55 V/decade. aip.orgresearchgate.net

Table 1: Comparison of Pentacene OFET Performance with Different Electrode Treatments
Electrode TreatmentOn/Off RatioSubthreshold Swing (V/decade)Key Observation
Untreated Gold~10²>1.0Reference performance with significant trap density. aip.orgresearchgate.net
Aliphatic Thiol (e.g., Dodecanethiol)~10²Not specified, poorActs as an insulating layer, poor charge injection. psu.eduaip.org
This compound10⁶0.55Vastly improved charge injection due to lower energy gap of the SAM. psu.eduaip.orgresearchgate.net

The benefits of interfacial engineering using SAMs extend to other organic semiconductor devices, including Organic Light-Emitting Diodes (OLEDs). psu.eduresearchgate.net In OLEDs, efficient injection of both holes and electrons from the anode and cathode, respectively, is crucial for achieving high quantum efficiency and brightness. Anthracene (B1667546) and its derivatives have been widely utilized in OLEDs as emitting materials, as well as hole and electron transport materials. rsc.org

The principles of electrode modification with this compound are directly applicable to OLEDs. psu.edugoogle.com By forming a SAM on the electrode surface (for instance, the anode), this compound can modify the work function of the electrode to better align with the energy levels of the adjacent organic layer, thereby reducing the charge injection barrier. psu.edutum.de This leads to more balanced charge injection, which is essential for efficient electron-hole recombination and light emission. rsc.org Patents have listed this compound as a compound for use in organic light-emitting devices, highlighting its relevance in this field. google.comgoogle.com The use of anthracene-based materials is a key area of development for creating stable and efficient OLEDs for displays and solid-state lighting. rsc.org

Anthracene-based molecular systems are also being explored for thermoelectric applications, where the goal is to convert heat energy into electrical energy. researchgate.net The efficiency of a thermoelectric device is quantified by the dimensionless figure of merit (ZT). In molecular junctions, the thermoelectric properties, including the Seebeck coefficient (thermopower) and electrical conductance, can be precisely tuned by modifying the core molecule, its side groups, and the anchoring groups that bind it to the electrodes. researchgate.netrsc.org

Studies using a combination of density functional theory (DFT) and non-equilibrium Green's function (NEGF) have shown that the choice of anchoring group is critical. researchgate.netfrontiersin.org For an anthracene molecule coupled to gold electrodes, using a thiol (-SH) anchor group results in p-type (HOMO-dominated) transport, where the Highest Occupied Molecular Orbital is closer to the Fermi energy of the electrodes. frontiersin.org This is due to the electron-donating nature of the thiol unit. frontiersin.org This contrasts with other anchors like isocyanide, which can induce n-type (LUMO-dominated) transport. frontiersin.orgresearchgate.net

This ability to dictate the nature of charge transport allows for the modulation of thermoelectric properties. researchgate.net For instance, in thiol-terminated anthracene molecules, the introduction of an amine side group was shown to yield the greatest figure of merit. researchgate.net Furthermore, experimental work on self-assembled monolayers of anthracene derivatives has demonstrated that the Seebeck coefficient can be boosted by over an order of magnitude and its sign can be inverted (from negative to positive) simply by changing the anchor groups. rsc.org Specifically, replacing pyridyl anchors with thioacetate (B1230152) anchors on an anthracene core changed the sign of the Seebeck coefficient, demonstrating that the anchor group chemistry is a powerful tool for tuning the thermoelectric response of molecular films. rsc.org

Table 2: Effect of Anchoring Groups on Anthracene Molecular Junction Properties
Anchoring GroupTransport TypeSeebeck Coefficient (S) SignKey Finding
Thiol (-SH)p-type (HOMO-dominated)PositiveElectron-donating nature positions HOMO closer to the Fermi level. frontiersin.orgacs.org
Isocyanide (-NC)n-type (LUMO-dominated)-Electron-accepting nature results in LUMO-dominated transport. frontiersin.orgresearchgate.net
Pyridyl-NegativeDemonstrates the ability to achieve negative thermopower. rsc.org
Thioacetate (-SAc)-PositiveShows that anchor group chemistry can invert the sign of the Seebeck coefficient. rsc.org

Chemosensor and Fluorescent Probe Development

The inherent fluorescence of the anthracene core makes it an excellent building block for the development of chemosensors and fluorescent probes. These molecular tools are designed to detect the presence of specific analytes, such as metal ions or biological molecules, through a measurable change in their optical properties.

The fundamental design of a fluorescent chemosensor involves integrating a fluorophore (the signaling unit) with a receptor (the recognition unit). mdpi.comresearchgate.net In sensors based on this compound and related structures, the anthracene moiety serves as the fluorophore. The recognition and signaling mechanisms are engineered to be highly selective for a specific target analyte. mdpi.comacs.org

A common strategy for designing these probes is based on modulating photophysical processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT). acs.orgnih.gov In the "off" state, the probe's fluorescence is quenched. Upon binding to the target analyte, a chemical reaction or conformational change occurs that disrupts the quenching mechanism, leading to a "turn-on" fluorescent response. acs.orgnih.gov

For the detection of heavy metal ions like mercury (Hg²⁺), which has a strong affinity for soft donor atoms like sulfur, the thiol or thioacetal group is an ideal recognition site. mdpi.commdpi.com Several design principles are employed:

Reaction-Based Sensing (Chemodosimeters): The probe undergoes an irreversible chemical reaction with the analyte. mdpi.com For example, Hg²⁺ can catalyze the desulfurization or deprotection of a thioacetal group attached to the anthracene fluorophore. mdpi.comacs.org This reaction releases the original aldehyde or a related derivative and restores the fluorescence of the anthracene core, often at a different wavelength, providing a clear "turn-on" signal. mdpi.comacs.org

Selective Binding and Signaling: The receptor part of the molecule is designed to bind selectively with the target ion. For instance, dithioacetal-based probes have been synthesized where the dithioacetal bond is specifically cleaved by Hg²⁺, leading to a significant change in the absorption and emission spectra. mdpi.com The selectivity is crucial, and these probes are often tested against a panel of other metal ions to ensure they respond only to the target. acs.orgnih.gov

Dual-Mode Detection: Some probes are designed to offer both quantitative analysis via a fluorescence spectrometer and qualitative analysis (e.g., on a test strip) visible to the naked eye under UV light. mdpi.com This is achieved by designing a large and distinct change in fluorescence color or intensity upon reaction with the analyte. mdpi.comacs.org

The design often involves a one-step synthesis, using dynamic covalent chemistry like the dithioacetal reaction, to create probes that are water-soluble, respond rapidly, and have high sensitivity with low limits of detection, sometimes in the nanomolar range. mdpi.com

Mechanisms of Fluorescence "Turn-on" and "Turn-off" Responses

The fluorescence behavior of this compound and its derivatives is central to their application as chemical sensors. These molecules can be engineered to exhibit either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon interaction with a specific analyte. The underlying mechanisms for these responses are diverse and depend on the specific molecular design and the nature of the analyte.

A prominent "turn-on" mechanism is based on a chemodosimetric response, where the analyte triggers an irreversible chemical reaction that transforms the sensor molecule from a non-fluorescent or weakly fluorescent state to a highly fluorescent one. For instance, several anthracene-based thioacetals have been developed as "turn-on" sensors for mercury ions (Hg²⁺). nih.govacs.org In their initial state, the fluorescence of the anthracene core is quenched. Upon the addition of Hg²⁺, a desulfurization reaction is catalyzed, leading to the hydrolysis of the thioacetal and the formation of a highly fluorescent anthracene aldehyde derivative. nih.govacs.org The fluorescence enhancement in these systems can be attributed to mechanisms like Intramolecular Charge Transfer (ICT) or the inhibition of Photoinduced Electron Transfer (PET). nih.govacs.org

Conversely, "turn-off" responses, or fluorescence quenching, are also utilized. An example is the "on-off" detection of the organochlorine pesticide Dichloran (DCN) by supramolecular assemblies of an anthracene derivative. acs.org The proposed mechanism for this quenching is the Inner Filter Effect (IFE), where the analyte absorbs either the excitation or emission light of the fluorophore, leading to a diminished fluorescence signal. acs.orgresearchgate.netresearchgate.net

In some advanced sensor designs, both "turn-on" and "on-off" responses can be observed from the same system, but for different analytes. Supramolecular assemblies of an anthracene derivative demonstrate a selective "on-on" or fluorescence enhancement response to the organophosphate pesticide Chlorpyrifos (CPF), while showing an "on-off" response to DCN. acs.org The "on-on" response for CPF is attributed to the pesticide inducing the formation of more closely packed, and thus more emissive, molecular assemblies. acs.orgresearchgate.netresearchgate.net

Probe TypeAnalyteFluorescence ResponseProposed Mechanism
Anthracene-bearing thioacetalsHg²⁺Turn-onAnalyte-induced desulfurization and hydrolysis, leading to the formation of a fluorescent aldehyde; involves ICT or inhibition of PET. nih.govacs.org
Supramolecular assemblies of anthracene derivativeDichloran (DCN)Turn-off (On-Off)Inner Filter Effect (IFE). acs.orgresearchgate.net
Supramolecular assemblies of anthracene derivativeChlorpyrifos (CPF)Turn-on (On-On)Analyte-induced formation of "closely packed" and more fluorescent assemblies. acs.orgresearchgate.net

Development of Environmentally Responsive Probes

The unique photophysical properties of anthracene derivatives have been harnessed to develop sensitive and selective probes for various environmental pollutants. Research has focused on creating systems that can detect contaminants like heavy metals and pesticides, often in aqueous media, which is relevant for real-world applications. researchgate.net

One significant area of development is the detection of heavy metal ions. Rationally designed anthracene-based thioacetals have proven to be effective chemosensors for mercury (Hg²⁺), a highly toxic environmental pollutant. nih.govacs.org These probes exhibit excellent selectivity and sensitivity for Hg²⁺ over other competing metal ions and operate via a "turn-on" fluorescence mechanism. acs.org The detection limits for these sensors have been reported in the nanomolar range, highlighting their potential for monitoring trace amounts of mercury in environmental samples. researchgate.net The response of these probes is often rapid, with some showing a significant fluorescence change in under five minutes. acs.org

Another major application is in the detection of pesticides. "Metal-free" fluorescent supramolecular assemblies based on anthracene derivatives have been developed for the distinct detection of organophosphate (e.g., Chlorpyrifos) and organochlorine (e.g., Dichloran) pesticides in aqueous solutions. acs.orgresearchgate.net These probes demonstrate high selectivity and can differentiate between the two classes of pesticides through different response pathways ("on-on" vs. "on-off"). acs.org The practical applicability of these probes has been tested in spiked water and on the surfaces of agricultural products like apples and grapes, indicating their potential for real-time environmental monitoring and food safety analysis. researchgate.netresearchgate.net

Probe SystemTarget AnalyteMediumDetection LimitKey Feature
Anthracene-based thioacetal (Probe 2)Mercury (Hg²⁺)THF/PBS buffer (1:1, v/v, pH 7.4)59 nMFast "turn-on" response (<5 min). acs.orgresearchgate.net
Anthracene-based thioacetal (Probe 1)Mercury (Hg²⁺)THF/PBS buffer (1:1, v/v, pH 7.4)94 nMHigh selectivity over other metal ions. researchgate.net
Supramolecular assemblies of anthracene derivativeChlorpyrifos (CPF)Aqueous mediumNanomolar rangeSelective "on-on" fluorescence response. acs.orgresearchgate.net
Supramolecular assemblies of anthracene derivativeDichloran (DCN)Aqueous mediumNot specifiedSelective "on-off" fluorescence response. acs.org

Supramolecular Assemblies in Enzyme Mimicry for Detection

Supramolecular assemblies of anthracene-based molecules can be designed to act as mimics of biological enzymes, providing a novel strategy for chemical detection. This biomimetic approach leverages the self-assembly of molecules to create nano-architectures with specific recognition and catalytic-like properties.

A notable example is the development of fluorescent supramolecular assemblies from an anthracene derivative that function as an "enzyme mimic" for acetylcholinesterase (AChE). acs.org AChE is the biological target of organophosphate pesticides, which inhibit its function. The synthetic supramolecular assembly was found to exhibit a preferential affinity for the organophosphate pesticide Chlorpyrifos (CPF), even in the presence of the actual AChE enzyme. acs.orgresearchgate.netresearchgate.net

This enzyme mimicry is crucial for the detection mechanism. The assemblies show a distinct "on-on" fluorescent response towards CPF. acs.org The finding that the pesticide has a greater affinity for the synthetic assembly than for the natural enzyme suggests that these materials can be used as effective and robust recognition elements in sensors, potentially overcoming the stability issues associated with using real enzymes in environmental applications. acs.orgresearchgate.net This approach represents a significant step in creating functional materials that replicate biological recognition processes for advanced sensing applications. acs.org

Surface Functionalization in Nanotechnology

Surface Modification of Metal Nanoparticles with this compound

This compound and its derivatives are highly effective molecules for the surface functionalization of metal nanoparticles, particularly those made of gold (Au) and silver (Ag). The thiol (-SH) group serves as a robust anchor, forming a strong covalent-like bond with the metal surface, which leads to the formation of stable, well-ordered self-assembled monolayers (SAMs). acs.org

This surface modification strategy is employed to precisely control the interface between the inorganic nanoparticle core and its surrounding environment. The anthracene moiety, a polycyclic aromatic hydrocarbon, provides a defined, rigid, and electronically active surface. This is in contrast to simpler aliphatic thiols. The orientation of the anthracene units on the surface can be controlled, which is critical for subsequent applications. nih.gov For instance, studies using anthracene-2-methanethiol on gold surfaces have shown that the anthracene groups can protrude from the surface, making them accessible for further interactions. nih.gov

The use of silver as a substrate in addition to gold has also been explored, with anthracene-based SAMs showing the potential to form highly ordered and dense monolayers. acs.org The ability to create such well-defined organic layers on nanoparticle surfaces is a foundational step for a wide range of applications in nanotechnology, from electronics to biosensing.

Immobilization of Biomolecules and Enzymes on Modified Surfaces

Surfaces modified with this compound serve as excellent platforms for the subsequent immobilization of biomolecules, particularly enzymes. The anthracene-functionalized surface provides a specific environment that can facilitate the proper orientation and binding of biological macromolecules, which is often crucial for retaining their activity.

A key application is in the development of bioelectrodes for biosensors and biofuel cells. Laccase, a multi-copper oxidase enzyme, has been successfully immobilized on gold electrodes modified with anthracene-2-methanethiol (AMT). nih.govacs.org The hydrophobic anthracene groups on the surface are believed to interact with a hydrophobic pocket near the T1 copper site of the laccase enzyme. nih.gov This specific interaction orients the enzyme in a way that facilitates direct electron transfer (DET) between the electrode and the enzyme's active site. researchgate.net This orientation is critical for the enzyme's electrocatalytic function, such as the reduction of oxygen to water, which does not occur efficiently when laccase is adsorbed on bare metal surfaces. nih.govacs.org

This method of immobilization via an anthracene-modified interface has been shown to lead to high-performance biocathodes for oxygen reduction. researchgate.net The strategy of using hydrophobic aromatic groups like anthracene to create a "docking site" for enzymes is a powerful tool for creating stable and highly active bio-hybrid materials. researchgate.net

Engineering of Surface Properties for Colloidal Stability and Reactivity

The functionalization of nanoparticles with molecules like this compound is a powerful method for engineering their surface properties, which in turn dictates their colloidal stability and chemical reactivity. A well-formed self-assembled monolayer (SAM) of this compound passivates the nanoparticle surface, preventing the irreversible aggregation that can occur with bare nanoparticles in solution, thus ensuring colloidal stability. nih.gov

Beyond just preventing aggregation, the anthracene layer imparts specific reactivity to the nanoparticle. The exposed anthracene units create a new interface with unique electronic and hydrophobic properties. This engineered interface can be tailored for specific interactions. As seen in enzyme immobilization, the anthracene surface provides a hydrophobic docking site that orients laccase for efficient electrocatalysis. nih.govacs.org This demonstrates how surface functionalization controls the reactivity of the entire nanoparticle system.

Furthermore, the choice of anchor group and molecular core can be used to systematically tune the electronic and thermoelectric properties of the resulting molecular films. researchgate.net By designing the molecular structure of the surface ligand, researchers can control charge transport across the nanoparticle interface and influence how the nanoparticle interacts with external stimuli, making it a critical strategy for fabricating functional nanomaterials for electronics and catalysis. researchgate.net

Photophysical Phenomena and Photochemical Reactions

Excited-State Dynamics and Energy Transfer in Anthracene-2-thiol Systems

The interaction of light with this compound systems initiates a cascade of events governed by the excited-state dynamics of the molecule. The nature of the substituent, in this case, the thiol group at the 2-position of the anthracene (B1667546) core, significantly influences these dynamics. The linking position of a substituent on the anthracene ring has been shown to modify the overlap between molecular orbitals and the electronic coupling between the anthracene chromophore and the substituent. acs.org This, in turn, dictates the pathways for energy dissipation from the excited state, including fluorescence, intersystem crossing, and energy transfer.

In many anthracene derivatives, the excited state can be localized on the anthracene chromophore itself. acs.org For instance, in certain rhenium(I) complexes with 2-anthryl-terpyridine ligands, the lowest triplet excited state is localized on the anthracene unit. acs.org The efficiency of populating this triplet state can be influenced by the electronic communication between the anthracene and the rest of the molecule. acs.org Furthermore, the presence of a thiol group can introduce additional complexities. For example, in aminomethyl anthracene derivatives, photoinduced electron transfer from the lone pair on the nitrogen atom to the anthracene fragment can occur, leading to fluorescence quenching. rroij.com A similar potential for interaction exists with the sulfur atom of a thiol group.

Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) Mechanisms

The presence of both an electron-donating group (thiol) and an electron-accepting aromatic system (anthracene) within the same molecule creates the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such donor-acceptor systems, absorption of a photon can promote an electron from a molecular orbital localized on the donor to one localized on the acceptor, resulting in a charge-separated excited state. This ICT state is often characterized by a large dipole moment and a significant red-shift in fluorescence emission in polar solvents. scirp.orgscirp.org

Studies on various anthracene derivatives have demonstrated this phenomenon. For example, cyanostilbene systems incorporating an anthracene donor exhibit strong emission from an ICT state, with the emission maximum shifting to longer wavelengths in more polar solvents. rsc.org Similarly, a new ligand based on anthracene and a tetraazacycloalkane displays dual fluorescence, with one emission band attributed to a locally excited state of the anthracene and a second, red-shifted band resulting from photoinduced charge transfer (PET) from the nitrogen atoms to the anthracene group. scirp.orgscirp.org The intensity of this charge transfer band increases with solvent polarity, which stabilizes the charge-separated state. scirp.orgscirp.org In some cases, this charge transfer can be accompanied by a twisting of the molecule, leading to a "twisted intramolecular charge transfer" (TICT) state. scirp.orgscirp.org

SystemPhenomenonObservationReference
Anthracene-cyanostilbeneICTStrong emission from ICT state, solvatochromic redshift. rsc.org
Anthracene-tetraazacycloalkanePET/TICTDual fluorescence, charge transfer band intensity increases with solvent polarity. scirp.orgscirp.org
Anthracene-maleimide in MOFPETFluorescence quenching via pseudo-intramolecular PET. nih.gov
Aminomethyl anthracenePETFluorescence quenching due to PET from nitrogen to anthracene. rroij.com

Aggregation-Induced Emission and Quenching Phenomena

The emission properties of many organic fluorophores are highly dependent on their physical state. Typically, aromatic molecules like anthracene exhibit strong fluorescence in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. ust.hkrsc.org This quenching is often due to the formation of non-emissive excimers or other aggregates where intermolecular interactions provide non-radiative decay pathways. rsc.orgmdpi.com

In contrast, a phenomenon known as aggregation-induced emission (AIE) has been observed in certain molecules. ust.hk AIE-active molecules are weakly or non-emissive in solution but become highly fluorescent upon aggregation. rsc.orgnih.gov The proposed mechanism for AIE often involves the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. ust.hk

While anthracene itself is a classic example of an ACQ-active molecule, it can be transformed into an AIE luminogen by appropriate chemical modification. ust.hknih.gov For example, decorating an anthracene core with tetraphenylethylene (B103901) (TPE), a well-known AIE-active unit, can result in a molecule that is non-emissive in solution but highly luminescent in its aggregated state. ust.hk The design of anthracene derivatives that exhibit AIE is a promising strategy for developing solid-state lighting materials and fluorescent probes. rsc.org For instance, 9,10-distyrylanthracene (B86952) derivatives have been shown to possess AIE properties. rsc.org The formation of highly emissive excimers, such as the unusual T-shaped dimer formed by an anthracene-guanidine derivative, can also lead to AIE-like behavior. acs.org

The introduction of a thiol group onto the anthracene core could influence its aggregation behavior and, consequently, its emission properties in the solid state. The potential for hydrogen bonding involving the thiol group could lead to specific packing arrangements that either promote or hinder fluorescence quenching.

PhenomenonDescriptionKey MechanismExampleReference
Aggregation-Caused Quenching (ACQ)Fluorescence is weakened or quenched at high concentrations or in the solid state.Formation of non-emissive aggregates (e.g., excimers).Anthracene ust.hkrsc.orgmdpi.com
Aggregation-Induced Emission (AIE)Weakly emissive in solution, but highly fluorescent in the aggregated state.Restriction of Intramolecular Rotations (RIR).Tetraphenylethylene (TPE)-decorated anthracene, 9,10-distyrylanthracene derivatives. ust.hkrsc.orgnih.gov

Photoreversible Reactions and Photodimerization in Anthracene-based Materials

Anthracene and its derivatives are well-known for their ability to undergo a [4π+4π] photocycloaddition reaction upon irradiation with UV light, typically at wavelengths above 300 nm. mdpi.comtandfonline.com This reaction leads to the formation of a dimer, which can be revered back to the original anthracene monomers either by heating or by irradiation with UV light of a shorter wavelength (e.g., below 300 nm). tandfonline.comresearchgate.net This photoreversibility is a key feature that has been exploited in the development of a wide range of functional materials, including self-healing materials, photo-patternable films, and controlled release systems. tandfonline.com

The photodimerization reaction causes a significant change in the electronic structure of the molecule. The extended π-conjugation of the anthracene monomer is disrupted in the dimer, leading to a loss of the characteristic anthracene absorption at longer wavelengths. tandfonline.com This change in the absorption spectrum provides a convenient way to monitor the progress of the dimerization and cleavage reactions.

The efficiency and reversibility of the photodimerization can be influenced by the substituents on the anthracene ring and the surrounding environment. The reaction is typically carried out in an inert atmosphere to prevent the formation of endoperoxides, which can occur in the presence of oxygen. tandfonline.com The use of anthracene derivatives in polymers allows for the creation of photocrosslinkable and photocleavable networks. For example, polymers with pendant anthracene groups can be crosslinked by UV irradiation, and the crosslinks can be subsequently cleaved by deep UV exposure. researchgate.net

Photoinitiated Thiol-Ene Reactions for Network Formation

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol to a carbon-carbon double bond (ene). researchgate.net This reaction can be initiated by radicals, which are often generated photochemically using a suitable photoinitiator. researchgate.netacs.org The photoinitiated thiol-ene reaction offers excellent spatial and temporal control, making it a powerful tool for the fabrication of highly uniform polymer networks. researchgate.net

In the context of this compound, the thiol group provides a reactive handle for participating in thiol-ene reactions. This compound can be reacted with multifunctional ene compounds in the presence of a photoinitiator to form a crosslinked network. This approach allows for the incorporation of the photophysically active anthracene moiety into a polymer matrix.

An alternative and intriguing strategy involves using anthracene dimers that are functionalized with ene groups. acs.orgcore.ac.uk These ene-functionalized dimers can then be reacted with multifunctional thiols via a photoinitiated thiol-ene reaction to form a network. acs.orgcore.ac.uk The resulting network contains the anthracene dimer as a reversible crosslink. Upon heating, the anthracene dimer can undergo a retro-Diels-Alder reaction, breaking the crosslinks and causing the material to flow. acs.orgcore.ac.uk Subsequent irradiation with UV light can then reform the dimer and restore the crosslinked network. acs.orgcore.ac.uk This approach combines the advantages of thiol-ene chemistry for network formation with the thermoreversible and photoreversible nature of the anthracene dimerization reaction, enabling the creation of materials that are both degradable and repairable. acs.orgcore.ac.uk

ReactionReactantsInitiatorProductKey FeaturesReference
PhotodimerizationAnthracene monomersUV light (>300 nm)Anthracene dimerReversible with heat or short-wavelength UV light. mdpi.comtandfonline.comresearchgate.net
Thiol-Ene ReactionThiol + EnePhotoinitiator + UV lightThioetherHigh efficiency, "click" reaction, spatial and temporal control. researchgate.netacs.org
Network FormationAlkene-functionalized anthracene dimer + Multifunctional thiolPhotoinitiator + UV lightReversible networkNetwork contains thermoreversible and photoreversible crosslinks. acs.orgcore.ac.uk

Chemical Reactivity and Mechanistic Investigations

Oxidative and Radical Reactions of Thiol Groups

The thiol group of anthracene-2-thiol is susceptible to oxidation and can readily participate in radical reactions. The anthracene (B1667546) core itself is also reactive towards radical species, particularly at the 9- and 10-positions. acs.org

The reaction between anthracene, various thiols, and oxygen proceeds via a free-radical chain mechanism. rsc.org For instance, the reaction of anthracene with thioacetic acid in the presence of oxygen yields both addition and substitution products, namely 9,10-dihydro-9,10-di(acetylthio)anthracene and 9-(acetylthio)anthracene. rsc.org The proposed mechanism involves the initial formation of a thiyl radical (RS•) which then attacks the anthracene ring. This is followed by reaction with oxygen to form a hydroperoxide intermediate, which can then be converted to the final products. rsc.org Similar reactions occur with other thiols like thiobenzoic acid and mercaptoacetic acid. rsc.org

Thiyl radicals can be generated from thiols through various methods, including photochemical activation or reaction with initiators. rsc.org These radicals are key intermediates in thiol-ene and thiol-yne "click" reactions, which are widely used to form polymer networks. rsc.org In the context of this compound, the thiyl radical could add to the double bonds of another molecule or be initiated to polymerize with suitable monomers. acs.orgrsc.org

Furthermore, the thiol group can undergo aerobic oxidation to form disulfides (RSSR). This transformation can be catalyzed by various materials, including gold nanoparticles. researchgate.net The mechanism on gold surfaces is believed to involve the one-electron oxidation of the thiol to a sulfur radical, with two such radicals then coupling to form the disulfide bond. researchgate.net

Thiol ReagentKey Products with Anthracene and OxygenReference
Thioacetic acid9,10-dihydro-9,10-di(acetylthio)anthracene, 9-(acetylthio)anthracene rsc.org
Thiobenzoic acidProducts analogous to those from thioacetic acid rsc.org
Mercaptoacetic acidProducts analogous to those from thioacetic acid rsc.org
ThiophenolAn unstable hydroperoxide; 9-phenylthioanthracene (in presence of acetic acid) rsc.org

Thermal Stability and Degradation Pathways of Functionalized Materials

Studies on self-assembled monolayers (SAMs) of this compound (AntS) have shown that the choice of metal substrate significantly impacts thermal stability. AntS SAMs on a silver surface (Ag(111)) exhibit markedly higher thermal stability compared to those on a gold surface (Au(111)). acs.org The desorption energy (E_D), which is a measure of the energy required to remove the molecule from the surface, is significantly higher for AntS on silver. This enhanced stability is attributed to stronger molecule-substrate interactions. acs.org

SystemDesorption Temperature (TD)Desorption Energy (ED)Reference
This compound on Ag(111)~473 K~1.80 eV acs.org
This compound on Au(111)~373 K~1.37 eV acs.org

In more complex systems, such as polymer networks, the anthracene moiety can be incorporated as a thermally reversible linker. For example, networks created using thiol-ene chemistry with alkene-functionalized anthracene dimers can be degraded by heat. acs.orgresearchgate.net These networks are stable at lower temperatures but decompose cleanly into their monomeric anthracene building blocks at temperatures above 160-180 °C. acs.orgresearchgate.net This process involves the retro-[4+4] cycloaddition of the anthracene dimer. The degradation is reversible; subsequent irradiation with UV light can reform the network. acs.orgresearchgate.net The specific degradation temperature and properties of the network depend on its composition, such as whether it is based on a rigid trithiol or a flexible polydimethylsiloxane (B3030410) (PDMS) thiol. acs.org

Network TypeDecomposition Temperature RangeDegradation ProductsReference
Hard, cross-linked network from trithiol and anthracene dimer>160 °CAnthracene functionalized monomers acs.org
Soft, flexible rubber from PDMS thiol and anthracene dimer>160 °CAnthracene functionalized monomers acs.org

The degradation of the anthracene core itself typically proceeds via oxidation. researchgate.netresearchgate.net Under biological or strong chemical oxidizing conditions, anthracene is converted to anthraquinone, which can then undergo further reactions leading to the cleavage of the aromatic rings. researchgate.netresearchgate.net

Reactivity in Specific Chemical Transformations (e.g., Dithioacetal Reactions)

The thiol group of this compound enables its participation in the formation of thioacetals and dithioacetals, which are important functional groups in organic synthesis and dynamic covalent chemistry. The reaction of an aldehyde, such as an anthracene carboxaldehyde derivative, with a thiol like ethanethiol (B150549) leads to the formation of a thioacetal. nih.gov

These dithioacetal groups exhibit specific reactivity that can be controlled by external stimuli. A key reaction is the deprotection or hydrolysis of the dithioacetal to regenerate the parent aldehyde. This transformation can be selectively triggered by the addition of mercury(II) ions (Hg²⁺), which have a high affinity for sulfur. nih.gov This specific reactivity has been harnessed to develop fluorescent chemosensors, where the deprotection event restores the fluorescence of the anthracene aldehyde. nih.gov

Dithioacetal groups are also key components in dynamic chemical networks, where they can undergo exchange reactions with free thiols. rsc.org This thiol-dithioacetal exchange can be selectively activated under specific catalytic conditions, allowing for the rewiring of molecular networks. conicet.gov.ar

Catalyst TypeSpecific Catalyst ExampleConditionsReference
Brønsted AcidTrifluoroacetic acid (TFA)Acidic medium rsc.org
Lewis AcidTin(II) triflateSelectively catalyzes dithioacetal exchange over disulfide exchange rsc.org
Photochemical9,10-Dicyanoanthracene (DCA) / UV lightPhotoirradiation (e.g., λ = 365 nm) rsc.orgconicet.gov.ar

The ability to control these specific transformations—formation, deprotection, and exchange—makes this compound and its derivatives valuable building blocks for creating responsive materials and complex molecular systems.

Future Research Directions and Outlook

Emerging Applications and Interdisciplinary Research Opportunities

The versatility of the anthracene (B1667546) core, combined with the reactive thiol group, opens up a vast landscape for new applications and collaborative research across different scientific disciplines. researchgate.netresearchgate.net

Advanced Materials with Dynamic Properties: A significant area of future research lies in the development of "smart" materials. The photo- and thermoreversible dimerization of the anthracene moiety can be harnessed to create materials with tunable properties. researchgate.netresearchgate.net This includes the development of self-healing polymers, recyclable thermosets, and materials with shape-memory capabilities. rsc.orgacs.org For instance, polymer networks incorporating anthracene-thiol derivatives can be designed to decompose upon heating and reform upon UV irradiation, offering a pathway to recyclable and reprocessable materials. acs.orgcore.ac.uk Interdisciplinary collaborations between polymer chemists and materials scientists will be crucial to translate these concepts into practical applications, such as advanced coatings and composites. researchgate.netcore.ac.uk

Molecular Electronics and Optoelectronics: Anthracene-2-thiol is a promising candidate for use in molecular-scale electronics due to its π-conjugated system that facilitates charge transport. nih.govaip.orgaip.org Future research will likely focus on the integration of this compound and its derivatives into single-molecule junctions to study their thermoelectric properties. nih.gov The ability to tune the electronic properties by modifying the anthracene core or the anchoring group provides a platform for designing molecular wires, switches, and rectifiers. nih.govacs.org Collaboration between synthetic chemists, physicists, and engineers will be essential to fabricate and characterize these molecular-scale devices. pku.edu.cn Furthermore, the unique optical properties of anthracene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and phototransistors. nih.govrsc.org

Chemosensors and Biosensors: The development of highly sensitive and selective sensors is another promising direction. Anthracene-based derivatives have been shown to act as fluorescent chemosensors for detecting various analytes, including metal ions and biomolecules. mdpi.commdpi.com The thiol group provides a convenient anchor for immobilizing these fluorescent probes onto surfaces, such as gold nanoparticles or electrodes, enhancing their sensing capabilities. mdpi.comnih.gov Interdisciplinary research involving analytical chemists, biochemists, and materials scientists could lead to the development of novel sensors for environmental monitoring, medical diagnostics, and in vivo imaging. mdpi.comrsc.orgrsc.org

Challenges and Prospects in Rational Design of this compound Based Materials

While the potential of this compound is vast, several challenges need to be addressed to enable the rational design of materials with desired functionalities.

Controlling Supramolecular Organization: The performance of materials derived from this compound is highly dependent on the arrangement of the molecules in the solid state. acs.org Achieving well-ordered, ultra-dense, and thermally stable self-assembled monolayers (SAMs) is crucial for applications in organic electronics. acs.org A significant challenge is to control the intermolecular interactions (e.g., π-π stacking) to dictate the packing structure. researchgate.net Future prospects lie in exploring different anchoring groups and substrates to tune the molecular orientation and packing density. For example, using silver instead of gold and a carboxylate anchor instead of a thiol has been shown to improve the ordering and thermal stability of anthracene-based SAMs. acs.org

Balancing Functionality and Processability: The introduction of functional groups to the anthracene core to enhance specific properties can sometimes negatively impact the material's processability. For instance, increasing the number of aromatic rings in acenethiols to narrow the energy gap can significantly decrease solubility, making the preparation of SAMs by immersion difficult. aip.org A key challenge is to develop synthetic strategies that allow for the incorporation of desired functionalities without compromising solubility and processability. This may involve the use of solubilizing side chains or the development of new deposition techniques.

Improving Stability and Selectivity: For sensor applications, improving the stability of the probe and its selectivity towards the target analyte is paramount. mdpi.comnih.gov In the context of electrochemical biosensors, thiol-based monolayers on gold can suffer from limited stability under voltage modulation and in the presence of competing thiolated molecules found in biological fluids. nih.gov Future research should focus on exploring alternative anchoring chemistries and electrode materials to create more robust and selective sensor interfaces. nih.gov Furthermore, for applications in self-healing materials, preventing undesirable side reactions during the reversible bond formation and cleavage is a critical challenge. acs.org

Advanced Theoretical and Experimental Approaches for Structure-Function Relationship Elucidation

A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential for their rational design.

Computational Modeling and Simulation: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for predicting the electronic structure, spectroscopic properties, and reactivity of anthracene-based molecules. nih.govmdpi.comresearchgate.net These methods can be used to screen potential candidates for specific applications before their synthesis, saving time and resources. vsu.ru For example, DFT calculations can help in understanding the charge transfer mechanisms in molecular junctions and the nature of excited states in photofunctional materials. nih.govacs.org Future work will likely involve the use of more advanced computational models, such as those that can accurately describe excited-state dynamics and simulate the behavior of large molecular assemblies. researchgate.netoup.com

Advanced Spectroscopic and Microscopic Techniques: A combination of advanced experimental techniques is needed to characterize the structure and properties of this compound based materials at different length scales. High-resolution X-ray photoelectron spectroscopy (HRXPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can provide detailed information about the chemical bonding and orientation of molecules in SAMs. diva-portal.org Scanning tunneling microscopy (STM) can be used to visualize the arrangement of individual molecules on a surface. researchgate.net For dynamic systems, time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to study the kinetics of photochemical reactions, such as the dimerization of anthracene. acs.org

Integrated Approaches: The most profound insights will come from integrated approaches that combine synthesis, characterization, and theoretical modeling. For instance, synthesizing a series of systematically varied this compound derivatives and correlating their experimentally measured properties with theoretical predictions can lead to the development of robust structure-property relationships. nih.gov This synergistic approach will be crucial for accelerating the discovery and development of new this compound-based materials with tailored functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. How does anthracene-2-thiol modification influence charge transport properties in pentacene-based organic field-effect transistors (OFETs)?

  • Methodological Answer : To evaluate this, fabricate bottom-contact OFETs with gold electrodes treated with this compound. Compare device parameters (contact resistance, sheet resistance, charge-carrier activation energy) against untreated electrodes using current-voltage (I-V) measurements. Atomic force microscopy (AFM) can assess morphological changes in pentacene layers, as smoother films reduce trap densities . Key findings from prior studies show treated electrodes reduce sheet resistance by ~30% and lower activation energy due to improved molecular ordering .

Q. What synthetic routes are available for this compound derivatives, and how are they characterized?

  • Methodological Answer : Derivatives like 2-hydrazinoanthraquinones can be synthesized via refluxing this compound precursors (e.g., 2-(morpholinodiazenyl)anthracene-9,10-dione) with methylene-active compounds in acetic acid. Purification involves filtration, washing with ethanol/ethoxyethane, and crystallization from dimethylformamide-ethanol mixtures. Characterization employs 1^1H NMR, IR spectroscopy, and UV-vis to confirm structure and electronic properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves inspected for integrity and chemical-resistant lab coats. For respiratory protection, employ P95 (US) or P1 (EU) masks for low exposure; OV/AG/P99 filters are required for higher concentrations. Avoid drainage contamination due to potential environmental persistence. Toxicity data indicate carcinogenic risks (IARC/ACGIH classifications), necessitating fume hood use and rigorous waste disposal protocols .

Advanced Research Questions

Q. How can molecular orientation of this compound on Au{111} surfaces be quantified experimentally and computationally?

  • Methodological Answer : Combine ellipsometry (to measure experimental layer thickness, dexpd_{\text{exp}}) with DFT calculations (B3LYP/3-21G level) to model molecular tilt angles (φφ). Use the formula dth=lmolcosφ+lAu-Sd_{\text{th}} = l_{\text{mol}} \cos φ + l_{\text{Au-S}}, where lAu-S=2.1A˚l_{\text{Au-S}} = 2.1 \, \text{Å} and φ=23φ = 23^\circ (derived from electron spectroscopy). Compare dexpd_{\text{exp}} with dthd_{\text{th}} to validate molecular packing models .

Q. How should researchers resolve contradictions in device performance data after this compound electrode treatment?

  • Methodological Answer : Contradictions (e.g., variable contact resistance reductions) may arise from differences in film morphology or interfacial defects. Conduct systematic comparisons using:

  • Control samples : Untreated vs. treated electrodes under identical deposition conditions.
  • Parameter correlation : Analyze relationships between sheet resistance, trap density, and activation energy via Arrhenius plots.
  • Statistical validation : Use error margins from ellipsometry fitting routines and replicate experiments to confirm trends .

Q. What computational strategies optimize this compound’s electronic properties for surface-modified electrodes?

  • Methodological Answer : Simplify DFT models by truncating alkyl substituents (e.g., replacing hexyl with methyl groups) to reduce computational cost while retaining electronic accuracy. Calculate HOMO/LUMO levels and Au–S bond interactions using B3LYP/3-21G. Validate against experimental UPS/XPS data to ensure alignment with observed charge injection improvements .

Data Contradiction Analysis Framework

Parameter Treated Electrodes Untreated Electrodes Possible Contradiction Source
Sheet ResistanceReduced (~30%)HigherMorphological defects or incomplete SAM coverage
Activation EnergyLower (improved charge injection)HigherInterface trap states or poor molecular ordering
Film MorphologySmoother (AFM-confirmed)RougherSubstrate pretreatment or deposition rate variations

Table 1: Key parameters and contradictions in this compound-treated OFETs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.